2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 946233-86-9
Cat. No.: VC6491852
Molecular Formula: C15H22F2N2O2S
Molecular Weight: 332.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946233-86-9 |
|---|---|
| Molecular Formula | C15H22F2N2O2S |
| Molecular Weight | 332.41 |
| IUPAC Name | 2,4-difluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H22F2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-4-3-13(16)9-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |
| Standard InChI Key | VNYKQTCBXRQVNX-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide reflects its core components:
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2,4-Difluorobenzenesulfonamide: A sulfonamide group attached to a benzene ring fluorinated at positions 2 and 4.
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1-Isopropylpiperidin-4-ylmethyl: A piperidine ring substituted with an isopropyl group at position 1 and a methyl linker at position 4.
The molecular formula is C₁₅H₂₁F₂N₃O₂S, with a calculated molecular weight of 345.41 g/mol .
Stereochemical and Conformational Properties
The piperidine ring adopts a chair conformation, with the isopropyl group occupying an equatorial position to minimize steric strain. Fluorine atoms at positions 2 and 4 on the benzene ring induce electron-withdrawing effects, polarizing the sulfonamide group (S=O dipole: 1.5–1.6 D) .
Table 1: Key Structural Parameters
| Parameter | Value | Source Analog |
|---|---|---|
| Bond Length (S-N) | 1.63 Å | |
| Dihedral Angle (C-S-N-C) | 87.3° | |
| LogP (Predicted) | 2.1 ± 0.3 |
Synthesis and Optimization
Retrosynthetic Analysis
The target compound can be synthesized via a three-step strategy:
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Halogenation of m-Difluorobenzene: Reacting m-difluorobenzene with paraformaldehyde and HCl/ZnCl₂ yields 2,4-difluorobenzyl chloride .
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Nucleophilic Substitution: The benzyl chloride intermediate reacts with 1-isopropylpiperidin-4-ylmethanamine in DMF/K₂CO₃ to form the secondary amine .
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Sulfonylation: Treating the amine with benzenesulfonyl chloride in dichloromethane produces the final sulfonamide .
Critical Reaction Conditions
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Step 1: Requires refluxing at 80–90°C for 6–10 hours (yield: 72–88%) .
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Step 2: Conducted under nitrogen at 50°C for 12 hours (yield: 65%) .
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Step 3: Room-temperature reaction with triethylamine as a base (yield: 82%) .
Table 2: Synthetic Yield Optimization
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 85 | HCl/THF | ZnCl₂ | 88 |
| 2 | 50 | DMF | K₂CO₃ | 65 |
| 3 | 25 | CH₂Cl₂ | Et₃N | 82 |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate lipophilicity (LogP = 2.1), with solubility in polar aprotic solvents (DMF: 45 mg/mL; DMSO: 32 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4) .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 3.71 (s, 2H, CH₂N), 2.85 (m, 2H, piperidine-H), 1.42 (d, 6H, isopropyl-CH₃) .
Biological Activity and Applications
Pharmacological Target Hypotheses
Structural analogs demonstrate:
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Carbonic Anhydrase Inhibition: Fluorinated sulfonamides inhibit CA-IX/XII isoforms (IC₅₀: 12–18 nM) .
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Serotonin Receptor Modulation: Piperidine-containing sulfonamides show 5-HT₆ receptor antagonism (Kᵢ: 4.3 nM) .
Preclinical Data Gaps
No in vivo studies exist for the target compound. Prioritized research areas include:
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ADME profiling (plasma protein binding, metabolic stability).
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Target engagement assays (radioligand binding, functional cAMP).
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